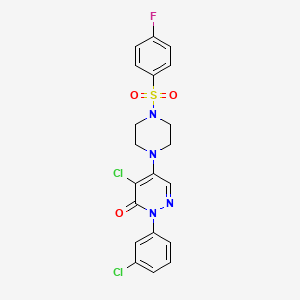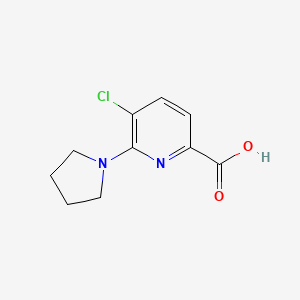
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring with a carboxylic acid group. The pyrrolidine ring contributes to the three-dimensional coverage of the molecule due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Scientific Research Applications
C-H Functionalization of Cyclic Amines
A study by Kang et al. (2015) highlights the C-H functionalization of cyclic amines, such as pyrrolidine, through redox-annulations with α,β-unsaturated aldehydes and ketones. This process promotes the generation of a conjugated azomethine ylide followed by 6π-electrocyclization and, in some cases, tautomerization to yield ring-fused pyrrolines. These pyrrolines can be oxidized to pyrroles or reduced to pyrrolidines, providing a pathway for the synthesis of various pyrrolidine derivatives, potentially including compounds similar to "5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid" (Kang et al., 2015).
Antioxidant Activity of Pyrrolidine Derivatives
Tumosienė et al. (2019) synthesized a series of novel pyrrolidine derivatives, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, to evaluate their antioxidant activity. The synthesized compounds were screened using the DPPH radical scavenging method and reducing power assay, revealing several potent antioxidants among them. This study suggests potential health-related applications of compounds structurally related to "this compound" (Tumosienė et al., 2019).
Synthesis and Crystal Structure of Pyrazole Derivatives
Shen et al. (2012) explored the synthesis and crystal structure analysis of pyrazole derivatives, specifically focusing on 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its acetoxy analogs. Their research provides insights into the molecular structure, stability, and potential reactivity of such compounds, which could be useful for understanding the chemical behavior of "this compound" (Shen et al., 2012).
Pyrrole and Pyrrole Derivatives
Anderson and Liu (2000) discuss the importance of pyrrole and its derivatives, outlining the synthetic approaches and utility of various pyrrole-based compounds. This includes the preparation of pyrrolidines and their applications in pharmaceuticals, dyes, and conducting polymers. Such foundational knowledge is crucial for understanding the chemical and biological significance of compounds like "this compound" (Anderson & Liu, 2000).
Future Directions
Given the wide use of pyrrolidine-containing compounds in medicinal chemistry , future research could focus on exploring the potential biological activities of 5-Chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid and its derivatives. This could involve the synthesis of various derivatives and evaluation of their biological activities.
properties
IUPAC Name |
5-chloro-6-pyrrolidin-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-8(10(14)15)12-9(7)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFWIJWTSCIYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B2808393.png)

![1-(4-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2808395.png)
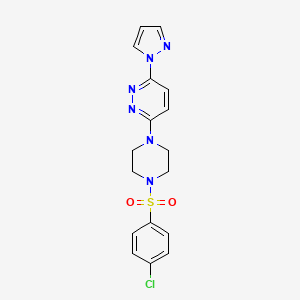
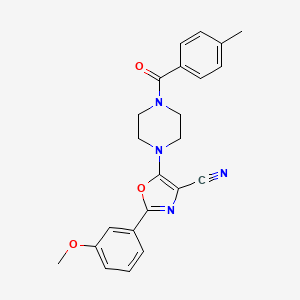

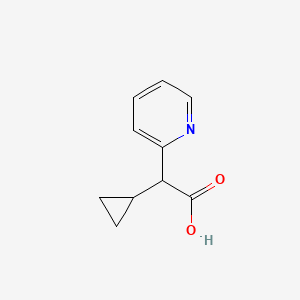
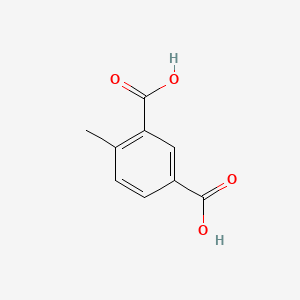
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)
![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)
![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)

